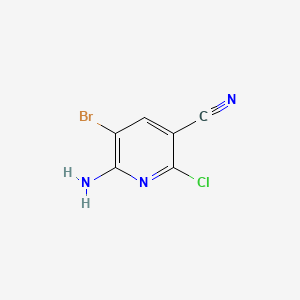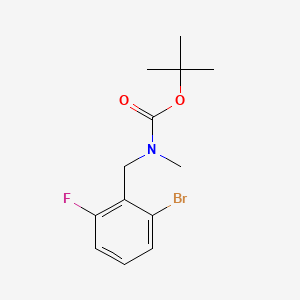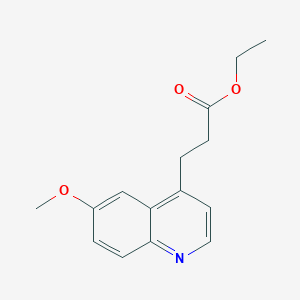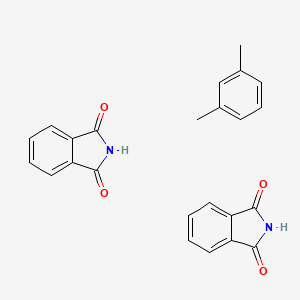![molecular formula C23H30O2Si B13927267 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde is a chemical compound that features a cyclohexane ring substituted with a tert-butyl(diphenyl)silyl group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde typically involves the protection of a hydroxyl group on a cyclohexane derivative using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The aldehyde group can be introduced through formylation reactions using reagents like dimethylformamide (DMF) and a base such as n-butyllithium (n-BuLi) in anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate reaction vessels, temperature control, and purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: TBAF, acidic conditions
Major Products:
Oxidation: Carboxylic acid derivative
Reduction: Alcohol derivative
Substitution: Deprotected hydroxyl compound
Aplicaciones Científicas De Investigación
4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Potential precursor in the synthesis of biologically active molecules.
Medicine: Intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other functional groups in the molecule. The aldehyde group can participate in various reactions, such as nucleophilic additions, due to its electrophilic nature .
Comparación Con Compuestos Similares
- tert-Butyldimethylsilyl (TBDMS) ethers
- tert-Butyldiphenylsilyl (TBDPS) ethers
- tert-Butyldimethylsilyloxyacetaldehyde
Comparison: 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde is unique due to the presence of both the tert-butyl(diphenyl)silyl protecting group and the aldehyde functional group. Compared to TBDMS and TBDPS ethers, it offers increased steric hindrance and stability towards acidic and nucleophilic conditions . This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
Propiedades
Fórmula molecular |
C23H30O2Si |
|---|---|
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
4-[tert-butyl(diphenyl)silyl]oxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C23H30O2Si/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-13,18-20H,14-17H2,1-3H3 |
Clave InChI |
HMIAJTUSLKCNGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(CC3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927190.png)
![7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B13927191.png)


![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13927213.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)



![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)


![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
